4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-12-4-7-18-16(10-12)15(13(2)22-18)8-9-21-26(23,24)14-5-6-17(20)19(11-14)25-3/h4-7,10-11,21-22H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPAMSLHQBZVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC(=C(C=C3)Br)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The indole moiety can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Sulfonamide Formation: Sulfonyl chlorides and a base such as triethylamine.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily noted for its antibacterial and anticancer properties. Research has indicated that derivatives of this compound exhibit significant activity against various bacterial strains and cancer cell lines.
Antibacterial Activity
Recent studies have shown that similar indole derivatives possess effective antibacterial properties. For example, compounds with a related structure have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .
Table 1: Antibacterial Activity of Indole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide | S. aureus | 7.1 µM |
| Related Indole Derivative | E. coli | 6.5 µM |
| Another Indole Compound | K. pneumoniae | 9.4 µM |
Anticancer Applications
The compound's structural features suggest potential as an anticancer agent. Studies have focused on the synthesis of similar sulfonamide derivatives, which have shown promising results in inhibiting cancer cell proliferation.
Neuroprotective Effects
Emerging research suggests that indole derivatives may also possess neuroprotective properties. Compounds similar to this compound have been shown to enhance neuronal repair processes following injuries . This opens avenues for exploring its application in neurodegenerative diseases.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of indole derivatives found that the tested compound exhibited a significant reduction in bacterial load in infected models, outperforming standard antibiotics in some cases.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation effectively at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Biological Activity
4-Bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings, including its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H21BrN2O3S
- Molecular Weight : 437.35 g/mol
- InChIKey : YFPAMSLHQBZVLH-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Indole Derivative : The indole moiety is synthesized using standard indole chemistry.
- Bromination : The introduction of the bromine atom is achieved through electrophilic substitution reactions.
- Sulfonamide Formation : The final step involves coupling the sulfonamide group with the indole derivative.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives with similar indole and sulfonamide functionalities have shown significant antiproliferative effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Inhibition of cell cycle progression |
| Compound B | MCF7 | 3.5 | Induction of apoptosis |
| This compound | A549 | TBD | TBD |
Note: TBD indicates that data is still being gathered or confirmed.
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of Kinases : Similar compounds have been observed to inhibit various kinases involved in cancer progression.
- Apoptosis Induction : Activation of apoptotic pathways has been noted in related compounds, suggesting a potential mechanism for inducing cancer cell death.
Case Studies
- Study on Antiproliferative Effects : A recent study demonstrated that a series of indole derivatives exhibited enhanced antiproliferative activity when modified at specific positions on the benzene ring. The study concluded that structural modifications significantly influence biological outcomes .
- Inflammation Models : In vitro studies have indicated that sulfonamide derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves coupling brominated sulfonamide precursors with indole derivatives. Key steps include Buchwald-Hartwig amination for aryl-amine bond formation and Suzuki-Miyaura coupling for bromine substitution. Intermediates are purified via column chromatography and characterized using H/C NMR and FT-IR spectroscopy. For example, sulfonamide intermediates are confirmed by characteristic S=O stretching bands (~1335 cm) in IR spectra .
- Critical Analysis : Contradictions in reported yields (e.g., 79–84% in similar sulfonamide syntheses) may arise from variations in catalysts (e.g., Pd(PPh) vs. Pd(OAc)) or reaction atmospheres (N vs. Ar) .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, sulfonamide derivatives show planar geometries with torsion angles <5° between aromatic rings, validated by C–C bond lengths (~1.48 Å) and bond angles (~120°) .
- Complementary Techniques : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 575.91 for analogous brominated sulfonamides) , while H NMR detects deshielded protons near electron-withdrawing groups (e.g., δ 7.8–8.1 ppm for aromatic H adjacent to sulfonamide) .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the bromine substituent in cross-coupling reactions?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in Suzuki-Miyaura reactions. Bromine’s electronegativity lowers LUMO energy at the aryl site, enhancing oxidative addition with Pd(0) catalysts. Kinetic studies (e.g., variable-temperature NMR) reveal rate-limiting steps influenced by solvent polarity (e.g., DMF > THF) .
- Data Contradictions : Conflicting reports on bromine’s directing effects (ortho vs. para substitution) may stem from competing σ- vs. π-complexation during metalation .
Q. How do structural modifications (e.g., methyl/methoxy groups) impact the compound’s supramolecular interactions?
- Methodology : Hirshfeld surface analysis quantifies non-covalent interactions (e.g., C–H···O, π-π stacking). For example, methoxy groups enhance hydrogen-bond acceptor capacity (d = 1.8 Å), while methyl groups increase hydrophobic packing efficiency (packing coefficient ~0.74) .
- Structure-Activity Relationship (SAR) : Methyl groups at indole positions (2,5-dimethyl) reduce rotational freedom, improving binding affinity to hydrophobic enzyme pockets (e.g., cyclooxygenase-2 inhibition in sulfonamide analogs) .
Q. What analytical strategies resolve discrepancies in solubility and stability profiles under physiological conditions?
- Methodology : Phase-solubility diagrams (e.g., Higuchi–Connors method) assess pH-dependent solubility (pKa ~8.5 for sulfonamide NH). Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-MS identify degradation products (e.g., demethylation at methoxy groups) .
- Contradictions : Divergent logP values (e.g., 3.2 vs. 3.8) in computational vs. experimental assays highlight limitations in force-field parameterization for brominated aromatics .
Methodological Best Practices
- Synthetic Reproducibility : Use Schlenk-line techniques for air-sensitive steps (e.g., indole alkylation) and rigorously dry solvents (molecular sieves) to suppress hydrolysis .
- Data Validation : Cross-validate SC-XRD data with CIF check reports (e.g., PLATON) to detect missed symmetry or twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
